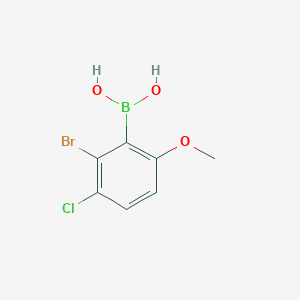
3-Phenylquinoxaline-2-carboxylic acid
Descripción general
Descripción
3-Phenylquinoxaline-2-carboxylic acid (PQCA) is an organic compound that contains a quinoxaline ring and a carboxyl group with a phenyl substitution . It has a molecular weight of 250.26 .
Molecular Structure Analysis
The IUPAC name for PQCA is 3-phenyl-2-quinoxalinecarboxylic acid . The InChI code is 1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H, (H,18,19) .
Physical And Chemical Properties Analysis
PQCA has a molecular weight of 250.26 . More specific physical and chemical properties are not provided in the search results.
Aplicaciones Científicas De Investigación
Anticancer Activity
3-Phenylquinoxaline-2-carboxylic acid and its derivatives have been studied for their potential anticancer properties. A series of compounds based on this acid showed significant antiproliferative activity against human HCT-116 and MCF-7 cell lines, indicating its potential use in cancer treatment. These compounds were found to be active in inhibiting cancer cell growth, with some showing comparable potency to the reference drug doxorubicin (El Rayes et al., 2019).
Polymer Synthesis
The acid has also found applications in the synthesis of polymers. For instance, hyperbranched poly(phenylquinoxaline) (PPQ) was synthesized using a derivative of 3-phenylquinoxaline-2-carboxylic acid, showcasing its utility in material science and engineering (Baek & Tan, 2006).
Neuroprotective and Anticonvulsant Activities
Compounds derived from 3-phenylquinoxaline-2-carboxylic acid have exhibited neuroprotective and anticonvulsant activities. They have been studied for their potential use in treating neurological disorders due to their high affinity for specific receptor sites in the brain (Takano et al., 2005).
Liquid- and Solid-Phase Synthesis of Quinoxalines
The acid is used in the synthesis of quinoxalines, both in liquid and solid phases. This demonstrates its versatility in organic synthesis and the potential for diverse applications in pharmaceuticals and chemical industries (Attanasi et al., 2001).
Room-Temperature Free-Radical-Induced Polymerization
The acid's derivatives have been used in room-temperature free-radical-induced polymerization, indicating their utility in developing new materials with specific properties for industrial applications (Baek et al., 2003).
Propiedades
IUPAC Name |
3-phenylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTASBJYGXIWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinoxaline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



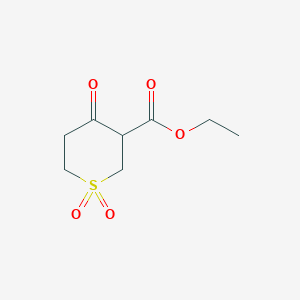
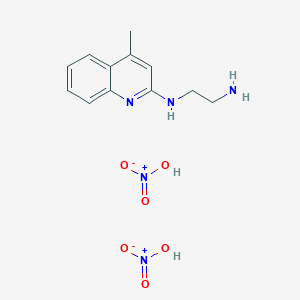
![4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387621.png)

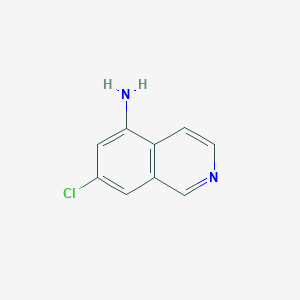
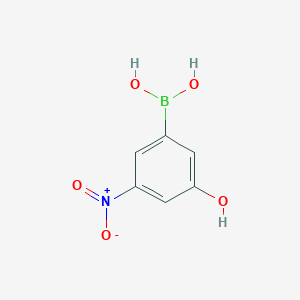
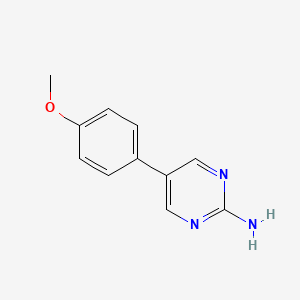
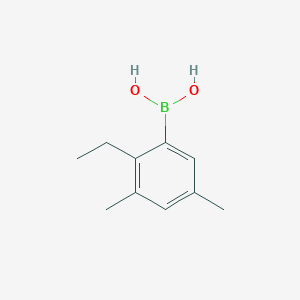
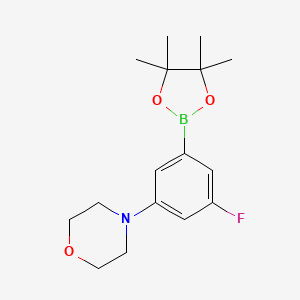
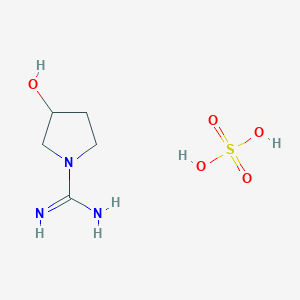
![(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B1387636.png)


